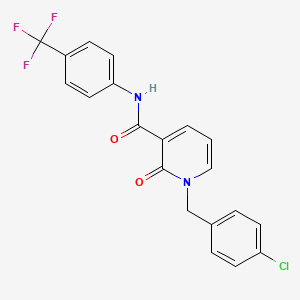

1-(4-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a dihydropyridine derivative, which is a class of compounds that are widely used in medicinal chemistry. Dihydropyridines are known for their cardiovascular effects and are commonly used as calcium channel blockers .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The chlorobenzyl and trifluoromethylphenyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis

The molecule contains a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, two carbon-carbon double bonds, and one carbonyl group. It also has a chlorobenzyl group and a trifluoromethylphenyl group attached to the nitrogen atom of the dihydropyridine ring .Chemical Reactions Analysis

As a dihydropyridine derivative, this compound could potentially undergo a variety of chemical reactions. The electron-rich dihydropyridine ring might be susceptible to electrophilic aromatic substitution reactions. The carbonyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .Scientific Research Applications

Anti-Allergic Applications

This compound has been studied for its potential in treating allergic reactions. Derivatives of this compound have shown significant effects on both allergic asthma and allergic itching, with some derivatives exhibiting stronger potency against allergic asthma than levocetirizine, a standard anti-allergy drug .

Anticancer Activity

The structural similarity of this compound to other dihydropyridine derivatives suggests potential anticancer applications. Dihydropyridines are known to possess various biological activities, including anticancer properties. Research into similar compounds has shown promising results in inhibiting cancer cell growth .

Pest Control Properties

The trifluoromethyl group within the compound’s structure is associated with superior pest control properties. This suggests that the compound could be developed into an effective insecticide, offering an alternative to traditional phenyl-containing insecticides .

Synthesis of Antihistamines

Compounds with similar structures have been used in the efficient synthesis of antihistamines like clocinizine and chlorcyclizine. Given the structural similarities, it’s plausible that this compound could also be used in the synthesis of new antihistamines .

Organic Synthesis

The benzylic position of the compound is reactive, which makes it a valuable intermediate in organic synthesis. It can undergo various reactions, including free radical bromination and nucleophilic substitution, which are useful in synthesizing a wide range of organic molecules .

Pharmaceutical Intermediates

The compound’s structure contains functional groups that are commonly found in pharmaceuticals. This makes it a potential intermediate in the synthesis of various drugs, especially those targeting the central nervous system, such as sedatives and antipsychotics .

Antimicrobial Agents

The presence of the chlorophenyl group in the compound’s structure suggests potential antimicrobial applications. Chlorophenyl derivatives are known to exhibit antimicrobial activity, which could make this compound a candidate for developing new antimicrobial agents .

Crystal Engineering

The compound’s ability to form stable crystals could be exploited in crystal engineering, where it might serve as a building block for designing new materials with desired properties, such as porosity or optical characteristics .

Safety And Hazards

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N2O2/c21-15-7-3-13(4-8-15)12-26-11-1-2-17(19(26)28)18(27)25-16-9-5-14(6-10-16)20(22,23)24/h1-11H,12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPXOHCNUHMONV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2606742.png)

![N-cyclopentyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2606744.png)

![5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2606750.png)

![3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2606753.png)

![6-Tert-butyl-2-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2606755.png)

![2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2606758.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2606762.png)